1-(1,2,4-Oxadiazol-3-yl)cyclobutan-1-amine
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Overview
Description
1-(1,2,4-Oxadiazol-3-yl)cyclobutan-1-amine is an organic compound characterized by the presence of an oxadiazole ring attached to a cyclobutanamine structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,2,4-oxadiazol-3-yl)cyclobutan-1-amine typically involves the formation of the oxadiazole ring followed by its attachment to the cyclobutanamine moiety. One common method involves the reaction of cyclobutanone oxime with an appropriate nitrile oxide to form the oxadiazole ring. This is followed by the reduction of the oxime to the corresponding amine under mild conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable .
Chemical Reactions Analysis
Types of Reactions: 1-(1,2,4-Oxadiazol-3-yl)cyclobutan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxadiazole derivatives.
Reduction: Reduction reactions can convert the oxadiazole ring to other nitrogen-containing heterocycles.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions
Major Products: The major products formed from these reactions include various substituted oxadiazoles, cyclobutanamines, and other nitrogen-containing heterocycles .
Scientific Research Applications
1-(1,2,4-Oxadiazol-3-yl)cyclobutan-1-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: It is used in the development of new materials with unique properties, such as polymers and catalysts
Mechanism of Action
The mechanism of action of 1-(1,2,4-oxadiazol-3-yl)cyclobutan-1-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence various biochemical pathways, including those related to cell signaling and metabolism
Comparison with Similar Compounds
- 1-(1,2,4-Oxadiazol-3-yl)cyclobutan-1-amine hydrochloride
- 1-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]cyclobutan-1-amine hydrochloride
- (1s,3s)-3-(5-methyl-1,3,4-oxadiazol-2-yl)cyclobutan-1-amine hydrochloride .
Uniqueness: this compound stands out due to its unique combination of the oxadiazole ring and cyclobutanamine structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C6H9N3O |
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Molecular Weight |
139.16 g/mol |
IUPAC Name |
1-(1,2,4-oxadiazol-3-yl)cyclobutan-1-amine |
InChI |
InChI=1S/C6H9N3O/c7-6(2-1-3-6)5-8-4-10-9-5/h4H,1-3,7H2 |
InChI Key |
JELQPVSROGURLI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(C2=NOC=N2)N |
Origin of Product |
United States |
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